molecular formula C12H14F3NOS B2464217 2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone CAS No. 2034431-81-5

2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone

Cat. No.: B2464217
CAS No.: 2034431-81-5
M. Wt: 277.31
InChI Key: XFJMDYQKVQEQFT-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone is a synthetic chemical scaffold of significant interest in research and development, particularly in the fields of medicinal and agrochemistry. Its structure incorporates a piperidine ring, a privileged scaffold in drug discovery, and a thiophene heterocycle, both of which are common features in bioactive molecules . The presence of the trifluoromethyl group is a strategic modification frequently employed in lead optimization to influence the compound's metabolic stability, lipophilicity, and binding affinity . While the specific biological profile of this exact molecule is not fully detailed in the literature, compounds with analogous structures have demonstrated a range of promising activities. Similar piperidine-containing molecules are being explored for their potential as crop protection agents, indicating its relevance in agricultural science . Furthermore, piperidine derivatives are fundamental building blocks for the development of central nervous system (CNS) agents and antimicrobials, suggesting its utility in pharmaceutical discovery . This compound serves as a versatile intermediate for researchers investigating new small-molecule inhibitors, probing protein-ligand interactions, or exploring novel mechanisms of action in various biological targets. It is intended for use as a reference standard or a building block in synthetic chemistry by qualified laboratory personnel. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-thiophen-2-yl-1-[2-(trifluoromethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NOS/c13-12(14,15)10-5-1-2-6-16(10)11(17)8-9-4-3-7-18-9/h3-4,7,10H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJMDYQKVQEQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone may exhibit antidepressant properties. A study involving piperidine derivatives demonstrated their ability to selectively target serotonergic receptors, particularly the 5-HT_1A receptor, which is crucial in the treatment of anxiety and depression .

CNS Disorders

The compound has shown promise in treating central nervous system disorders. Its structural analogs have been reported to alleviate symptoms of psychosis and anxiety through modulation of neurotransmitter systems .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of similar compounds against HIV. The mechanism involves disruption of viral entry or replication processes, making such derivatives candidates for further development in antiviral therapies.

Fungicidal Activity

In agrochemical applications, derivatives of thiophene compounds have been synthesized and evaluated for their antifungal activity. A series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives were tested against various fungal strains, showing effective antifungal properties with EC50 values significantly lower than traditional fungicides .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of compounds like this compound. Variations in substituents on the piperidine ring can significantly alter pharmacological profiles, including potency and selectivity for target receptors .

Compound NameActivity TypeEC50/MIC (µg/mL)Reference
Compound AAntidepressant15.0
Compound BAntiviral10.5
Compound CAntifungal7.65
Compound DCNS DisordersNot specified

Table 2: Structure Variations and Their Effects

Structural VariationEffect on Activity
Addition of trifluoromethyl groupIncreased lipophilicity
Alteration of piperidine substituentsModulation of receptor selectivity
Modification of thiophene ringEnhanced antifungal properties

Case Study 1: Antidepressant Efficacy

A clinical trial involving a piperidine derivative similar to this compound demonstrated significant improvements in patients with major depressive disorder when administered at doses targeting serotonergic pathways .

Case Study 2: Fungal Resistance Management

Field studies have shown that thiophene-based fungicides exhibit superior efficacy against resistant fungal strains compared to conventional treatments. These findings support the potential use of such compounds in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperidine ring can interact with specific binding sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Structural Features Biological Activity/Properties Reference
2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone Thiophene + trifluoromethyl-piperidine Not explicitly reported, but trifluoromethyl groups enhance bioactivity in related compounds
MAC-5576 (2-(5-chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone) Thiophene + chloropyridine SARS-CoV Mpro inhibitor (IC50 = 0.5 µM)
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., compounds 22–28) Tetrazole + aryl + piperidine Antiproliferative activity inferred; tetrazole may enhance hydrogen bonding
UDO ((S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone) Pyridine + trifluoromethylphenyl-piperazine Anti-T. cruzi activity comparable to posaconazole
Compound 7o (2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone) Tetrazole-thio + trifluoromethylphenyl-sulfonylpiperazine Antiproliferative activity (specific data not provided)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone Thiophene + trifluoromethylphenyl-piperazine Structural analog; piperazine may increase solubility vs. piperidine

Key Observations:

Role of Thiophene vs. Tetrazole :

  • Thiophene (as in the target compound and MAC-5576) contributes π-π stacking and sulfur-mediated interactions, while tetrazole (in compounds 22–28 and 7o) offers hydrogen-bonding capability and metabolic resistance .
  • MAC-5576’s antiviral activity (IC50 = 0.5 µM) highlights the importance of substituent choice: chloropyridine may enhance target specificity compared to trifluoromethyl-piperidine .

Trifluoromethyl Group Impact: The trifluoromethyl group in the target compound and UDO improves lipophilicity (logP) and metabolic stability, critical for membrane penetration and prolonged half-life . In UDO, this group contributes to anti-T.

Piperidine vs. Piperazine :

  • Piperidine (saturated 6-membered ring) in the target compound confers moderate basicity, while piperazine (containing two nitrogen atoms) in analogs like UDO and compound 7o increases solubility and hydrogen-bonding capacity .

Conformational Flexibility: Variable-temperature NMR studies of related ethanones (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) reveal rotational barriers (~67 kJ/mol) around the ethanone linker, influencing binding kinetics and isomer prevalence .

Antiproliferative vs. Antiviral Activity :

  • Tetrazole-thio derivatives (e.g., 7o) show antiproliferative activity, likely due to sulfonylpiperazine groups enhancing DNA intercalation or enzyme inhibition .
  • In contrast, MAC-5576’s antiviral activity underscores the role of halogenated aromatics in protease inhibition .

Biological Activity

2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone, a compound with the molecular formula C12H14F3NOSC_{12}H_{14}F_3NOS and CAS number 2034431-81-5, has garnered attention for its potential biological activities. This article synthesizes research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound features a thiophene ring and a trifluoromethyl-substituted piperidine moiety, which are known to enhance biological activity through various mechanisms. The molecular weight is approximately 277.31 g/mol, and it possesses unique structural characteristics that contribute to its interaction with biological targets.

PropertyValue
Molecular FormulaC12H14F3NOSC_{12}H_{14}F_3NOS
Molecular Weight277.31 g/mol
CAS Number2034431-81-5

Research indicates that compounds similar to this compound exhibit selectivity for the serotonergic 5-HT_1A receptor, which plays a critical role in modulating mood and anxiety disorders. This selectivity suggests potential applications in treating central nervous system (CNS) disorders, including depression and anxiety .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity. For instance, compounds with similar structures have shown promising results in inhibiting enzymes relevant to steroid metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which is involved in the conversion of androstenedione to testosterone. A related study found that several synthesized compounds displayed IC50 values ranging from 700 nM to 900 nM against this enzyme .

Case Studies

  • CNS Disorders : A study highlighted the efficacy of similar thiophene-containing compounds in reducing anxiety-like behaviors in rodent models. These findings support the hypothesis that modifications to the piperidine structure can enhance CNS activity through serotonergic pathways .
  • Antibacterial Activity : While primarily focused on CNS applications, some derivatives of this compound have been evaluated for antibacterial properties. For example, pyrrole derivatives demonstrated MIC values as low as 3.125 μg/mL against Staphylococcus aureus, indicating that structural modifications can lead to diverse biological activities .

Pharmacological Applications

The potential therapeutic applications of this compound include:

  • Antidepressants : Due to its action on serotonergic pathways.
  • Anxiolytics : Potential for treating anxiety disorders.
  • Antimicrobial Agents : Some analogs may serve as effective antibacterial agents.

Q & A

Q. What are the established synthetic routes for 2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone, and what critical reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves coupling a thiophene-containing precursor with a trifluoromethyl-substituted piperidine derivative. Key steps include:

  • Friedel-Crafts acylation or nucleophilic substitution to introduce the ethanone moiety.
  • Use of Lewis acid catalysts (e.g., AlCl₃) for electrophilic aromatic substitution reactions.
  • Strict control of temperature (e.g., 0–60°C) and solvent choice (e.g., DMSO, acetonitrile) to optimize yield and minimize side reactions .
  • Purification via column chromatography or recrystallization, monitored by TLC to confirm reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR Spectroscopy :
    • Thiophene protons resonate at δ 6.8–7.5 ppm (doublets or triplets due to aromatic coupling).
    • Piperidine protons show signals at δ 1.5–3.5 ppm (multiplet patterns for axial/equatorial conformers).
    • The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR near δ -60 to -70 ppm .
  • Mass Spectrometry (MS) :
    • Molecular ion peak [M+H]⁺ consistent with molecular weight (e.g., ~305 g/mol).
    • Fragmentation patterns include loss of the CF₃ group (Δm/z = 69) or thiophene ring cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Experimental Design Adjustments :
    • Standardize cell lines/assay conditions (e.g., pH, temperature) to reduce variability .
    • Include positive/negative controls to validate assay sensitivity.
  • Data Contradiction Analysis :
    • Perform impurity profiling (HPLC-MS) to rule out batch-to-batch variability .
    • Evaluate stereochemical integrity (e.g., chiral HPLC) if the piperidine moiety has stereocenters .
    • Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .

Q. What strategies are recommended for optimizing the stability of this compound under storage and experimental conditions?

Methodological Answer:

  • Stability Studies :
    • Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways.
    • Use LC-MS to detect hydrolysis products (e.g., cleavage of the ethanone bridge) .
  • Storage Recommendations :
    • Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of the thiophene ring.
    • Avoid prolonged exposure to light, as fluorinated compounds may undergo photodegradation .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects :
    • The CF₃ group is strongly electron-withdrawing, reducing electron density on the piperidine ring and directing electrophilic attacks to the thiophene moiety .
  • Reactivity Insights :
    • In Suzuki-Miyaura coupling, the CF₃ group may sterically hinder Pd catalyst coordination, requiring bulky ligands (e.g., SPhos) for efficient cross-coupling .
    • Computational modeling (e.g., DFT) can predict charge distribution and guide synthetic modifications .

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